Technical Monograph: Structural & Synthetic Analysis of 1-(4-Benzoylpiperazine-1-yl)propan-2-one
Technical Monograph: Structural & Synthetic Analysis of 1-(4-Benzoylpiperazine-1-yl)propan-2-one
The following technical guide details the structural, synthetic, and physicochemical profile of 1-(4-Benzoylpiperazine-1-yl)propan-2-one .
[1]
Executive Summary
1-(4-Benzoylpiperazine-1-yl)propan-2-one (C₁₄H₁₈N₂O₂) is a functionalized piperazine derivative characterized by a dual-nitrogen substitution pattern: a benzoyl amide at the N1 position and an acetonyl (2-oxopropyl) moiety at the N4 position.[1]
While structurally isomeric to the nootropic agent Sunifiram (1-(4-benzoylpiperazin-1-yl)propan-1-one), this compound is chemically distinct.[1] The presence of a reactive ketone functionality (propan-2-one) rather than a stable amide (propan-1-one) classifies it as an
Chemical Structure & Nomenclature
Identification
-
IUPAC Name: 1-(4-Benzoylpiperazin-1-yl)propan-2-one[1]
-
Common Synonyms: 4-Benzoyl-1-acetonylpiperazine; 1-Benzoyl-4-(2-oxopropyl)piperazine.[1]
-
Molecular Weight: 246.31 g/mol [1]
-
SMILES: CC(=O)CN1CCN(CC1)C(=O)C2=CC=CC=C2
Structural Analysis
The molecule consists of three distinct pharmacophoric domains:
-
The Core: A piperazine ring in a chair conformation, serving as a semi-rigid linker.[1]
-
The Lipophilic Domain: A benzoyl group attached via an amide bond.[1] This bond exhibits partial double-bond character (
resonance), restricting rotation and creating a planar region.[1] -
The Reactive Domain: An acetonyl group (propan-2-one).[1] Unlike the propyl-amide of Sunifiram, this ketone is electrophilic at the carbonyl carbon and acidic at the
-methylene position, facilitating further derivatization.
Physicochemical Profile (Calculated)
| Property | Value | Implication |
| LogP | ~1.1 - 1.4 | Moderate lipophilicity; likely CNS penetrant.[1] |
| TPSA | ~40-50 Ų | Good oral bioavailability profile (Veber's Rules).[1] |
| pKa (Basic N) | ~6.5 - 7.5 | The N4 nitrogen (acetonyl side) remains basic; N1 is non-basic due to the amide.[1] |
| H-Bond Acceptors | 3 | Ketone O, Amide O, Tertiary N. |
| H-Bond Donors | 0 | No -OH or -NH groups.[1] |
Synthetic Methodologies
The synthesis of 1-(4-Benzoylpiperazine-1-yl)propan-2-one typically follows a convergent approach. The most robust pathway involves the
Retrosynthetic Analysis
The molecule can be disconnected at the
-
Path A (Preferred): Alkylation of 1-benzoylpiperazine with chloroacetone.[1]
-
Path B: Benzoylation of 1-acetonylpiperazine (less common due to the instability of free 1-acetonylpiperazine).[1]
Caption: Retrosynthetic disconnection showing the convergent assembly from piperazine, benzoyl chloride, and chloroacetone.
Detailed Experimental Protocol (Path A)
Objective: Synthesis of 1-(4-Benzoylpiperazine-1-yl)propan-2-one via N-alkylation.
Reagents:
-
1-Benzoylpiperazine (1.0 eq)[1]
-
Chloroacetone (1.1 eq) (Warning: Lachrymator)[1]
-
Potassium Carbonate (
) (2.0 eq) or Triethylamine (TEA)[1] -
Solvent: Acetone or Acetonitrile (MeCN)[1]
-
Catalyst: Potassium Iodide (KI) (0.1 eq, optional Finkelstein condition)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzoylpiperazine (10 mmol) in anhydrous Acetonitrile (30 mL).
-
Base Addition: Add anhydrous
(20 mmol) to the solution. If accelerating the reaction, add a catalytic amount of KI (1 mmol). -
Alkylation: Cool the mixture to 0°C in an ice bath. Add Chloroacetone (11 mmol) dropwise over 10 minutes to prevent exotherms and poly-alkylation side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: DCM/MeOH 95:5).[1] The product spot will be less polar than the starting amine.
-
Workup: Filter off the inorganic salts (
/KCl).[1] Concentrate the filtrate under reduced pressure. -
Purification: Dissolve the residue in DCM and wash with water.[1] Dry the organic layer over
.[1] If necessary, purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Critical Control Points:
-
Stoichiometry: Excess chloroacetone can lead to bis-quaternization (formation of quaternary ammonium salts).[1]
-
Temperature: High temperatures may cause self-condensation of chloroacetone or polymerization.[1] Keep below 40°C.
Spectroscopic Characterization
To validate the structure, the following spectroscopic signals are diagnostic.
Proton NMR ( -NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 2.18 | Singlet (s) | 3H | |
| 2.55 | Triplet (t) | 4H | Piperazine |
| 3.25 | Singlet (s) | 2H | |
| 3.45 - 3.80 | Broad/Multiplet | 4H | Piperazine |
| 7.40 | Multiplet (m) | 3H | Aromatic (Meta/Para) |
| 7.45 | Multiplet (m) | 2H | Aromatic (Ortho) |
Infrared Spectroscopy (FT-IR)
-
1715 cm⁻¹: Strong
stretch (Ketone).[1] This distinguishes the compound from Sunifiram (which lacks this ketone peak).[1] -
1635 cm⁻¹: Strong
stretch (Tertiary Amide).[1] -
2800-2950 cm⁻¹: C-H stretches (Aliphatic).
Applications in Drug Discovery
This specific isomer serves as a versatile "linker" scaffold.[1]
Heterocycle Formation
The
-
Reaction: Condensation with thioureas or amidines.[1]
-
Product: 4-substituted thiazoles or imidazoles linked to the benzoylpiperazine core.[1]
Reductive Amination
The ketone allows for the introduction of a third diversity point.
-
Reaction:
+ .[1] -
Product: Branched amines, potentially increasing receptor selectivity (e.g., for Sigma or GPCR targets).
Caption: Synthetic divergence from the ketone intermediate.
References
-
PubChem. 1-(4-Benzoyl-1-piperazinyl)-1-propanone (Sunifiram) - Isomer Comparison. National Library of Medicine.[1] Available at: [Link][1]
-
Organic Syntheses. Alkylation of Amines with alpha-Haloketones. Org. Synth. Coll. Vol. 4, p. 4. Available at: [Link]
